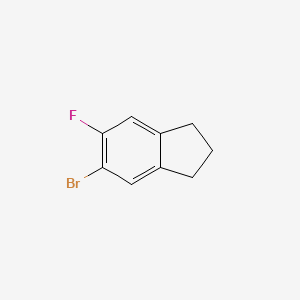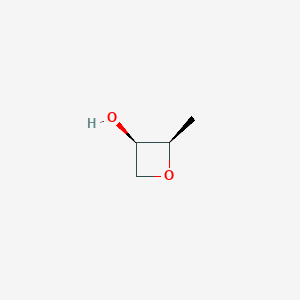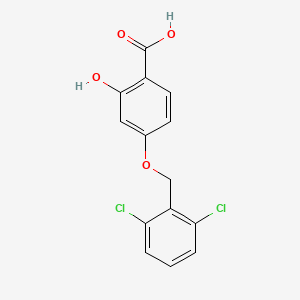![molecular formula C7H5BrClN3 B13010545 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
The synthesis of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The synthetic route includes:
Sonogashira Cross-Coupling: This step involves the coupling of a dibromo compound with an acyl (bromo)acetylene to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The acetylenes obtained from the first step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: This final step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Análisis De Reacciones Químicas
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions are also common, often catalyzed by bases such as cesium carbonate.
Aplicaciones Científicas De Investigación
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Due to its biological activities, it is a potential candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the synthesis of dyes, catalysts, and other organic materials.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition. This interaction can lead to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4,7-diazindole: Another nitrogen-containing heterocycle with different substitution patterns, leading to varied biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its potent fibroblast growth factor receptor inhibitory activity, used in cancer therapy .
Propiedades
Fórmula molecular |
C7H5BrClN3 |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
2-bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-6(8)12-5-4(9)2-10-7(5)11-3/h2H,1H3,(H,10,11) |
Clave InChI |
PBGKMQKIXKCGGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=CNC2=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)

![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)



![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)

![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)



